(S)-N-Desethyloxybutynin chemical structure and properties
(S)-N-Desethyloxybutynin chemical structure and properties
Technical Whitepaper: (S)-N-Desethyloxybutynin Stereochemical Implications, Metabolic Genesis, and Pharmacological Profile[1][2]
Executive Summary
(S)-N-Desethyloxybutynin ((S)-DEOB) is the secondary amine metabolite of the antimuscarinic agent (S)-oxybutynin.[1][2] While the parent drug is administered as a racemate (50:50 mixture of R- and S-enantiomers), the clinical pharmacokinetics are highly stereoselective. (S)-N-Desethyloxybutynin is formed via extensive first-pass hepatic metabolism mediated by CYP3A4.[1][2][3]
Unlike its enantiomeric counterpart (R)-N-desethyloxybutynin—which retains potent antimuscarinic activity comparable to the parent drug—(S)-N-desethyloxybutynin exhibits significantly lower affinity for muscarinic acetylcholine receptors (mAChRs).[1][2] However, due to the magnitude of first-pass metabolism in oral formulations, (S)-DEOB circulates at concentrations exceeding the parent (S)-oxybutynin.[1] Understanding the distinct properties of this metabolite is critical for interpreting plasma concentration-effect relationships and designing novel delivery systems (e.g., transdermal) that minimize metabolite load.
Chemical Identity & Structural Analysis
(S)-N-Desethyloxybutynin is formed by the N-dealkylation of the tertiary amine group of oxybutynin.[1] The loss of the ethyl group alters the molecule's basicity and lipophilicity, impacting its distribution profile relative to the parent compound.
Table 1: Physicochemical Profile of (S)-N-Desethyloxybutynin
| Property | Specification |
| IUPAC Name | 4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
| Molecular Formula | C₂₀H₂₇NO₃ |
| Molecular Weight | 329.44 g/mol |
| Chiral Center | C-2 (Alpha carbon to the ester) |
| Functional Alteration | Conversion of tertiary amine (parent) to secondary amine (metabolite).[1][2][4] |
| Lipophilicity (LogP) | ~3.5 (Predicted); slightly less lipophilic than parent due to amine dealkylation.[2] |
| pKa | ~8.5 (Amine); exists predominantly as a cation at physiological pH.[2] |
Structural Visualization
The (S)-configuration is defined by the spatial arrangement of the phenyl and cyclohexyl groups at the chiral center. The secondary amine tail is the site of metabolic modification.
Metabolic Genesis & Pharmacokinetics[1][2]
The formation of (S)-N-desethyloxybutynin is a textbook example of stereoselective first-pass metabolism.[1][2] When oxybutynin is administered orally, it undergoes rapid N-deethylation by cytochrome P450 3A4 (CYP3A4) in the liver and small intestine.[3][5]
The "First-Pass" Phenomenon
Oral administration results in a massive accumulation of N-desethyloxybutynin (NDEO) metabolites.[2]
-
Stereoselectivity: CYP3A4 metabolizes (R)-oxybutynin and (S)-oxybutynin at different rates.[1][2][6][7][8][9] In plasma, the AUC (Area Under the Curve) generally follows this order after oral dosing:
[1] -
Implication: Although (S)-Oxybutynin is cleared slower than (R)-Oxybutynin, the metabolite (S)-NDEO still accumulates to levels significantly higher than the parent drug.[1]
Pathway Diagram: Stereoselective Metabolism
Figure 1: Stereoselective metabolic pathway of Oxybutynin. Note the divergence into active (R) and weak (S) metabolites.[10]
Pharmacodynamics: The "Silent" Metabolite?
The clinical relevance of (S)-N-desethyloxybutynin lies in its contrast to the (R)-isomer.[6] While the (R)-metabolite retains high affinity for M1 and M3 receptors (contributing to both efficacy and the dry mouth side effect), the (S)-metabolite is pharmacologically distinct.
Receptor Affinity Profile
-
Muscarinic M3 Receptor (Bladder/Salivary Glands):
-
Clinical Translation: (S)-N-Desethyloxybutynin contributes minimally to the antispasmodic therapeutic effect.[1][2] However, its high concentration in plasma means it may compete non-specifically or contribute to off-target effects, although the "dry mouth" toxicity is primarily attributed to the high load of the (R)-metabolite interacting with parotid M3 receptors.
Mechanism of Action Comparison
Figure 2: Pharmacodynamic divergence.[1][2] (S)-NDEO shows weak interaction with key muscarinic targets compared to the (R)-isomer.[1]
Experimental Protocols: Analytical Quantification
For researchers investigating the disposition of (S)-N-desethyloxybutynin, distinguishing it from its enantiomer is critical.[1][2] Standard reverse-phase HPLC cannot separate these enantiomers.[1][2] A chiral stationary phase is required.[2]
Protocol: Chiral LC-MS/MS Quantification in Plasma
Objective: Quantify (S)-N-desethyloxybutynin in human plasma with a Lower Limit of Quantitation (LLOQ) of ~0.5 ng/mL.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Matrix: 200 µL human plasma.
-
Internal Standard (IS): Add 20 µL deuterated oxybutynin-d10.
-
Alkalinization: Add 100 µL 0.1 M NaOH (to ensure the secondary amine is uncharged for extraction).
-
Extraction: Add 3 mL n-hexane:methyl-tert-butyl ether (1:1 v/v). Vortex for 5 mins. Centrifuge at 3000 x g for 10 mins.
-
Reconstitution: Evaporate the organic layer under nitrogen at 40°C. Reconstitute in 150 µL mobile phase.
2. Chromatographic Conditions (Chiral Separation):
-
Column: Chiralcel OD-R (Cellulose tris(3,5-dimethylphenylcarbamate)), 150 x 4.6 mm, 5 µm.[1][2]
-
Mobile Phase: Acetonitrile : 0.5 M Sodium Perchlorate (NaClO₄) buffer (pH 5.[2]0) (40:60 v/v).[2]
-
Note: The perchlorate buffer is crucial for peak shape of amines on polysaccharide columns.
-
-
Flow Rate: 0.8 mL/min.[2]
-
Temperature: 35°C.[2]
3. Mass Spectrometry (MS/MS) Parameters:
-
Source: ESI Positive Mode.
-
MRM Transitions:
4. Data Analysis:
-
The (R)-enantiomer typically elutes before the (S)-enantiomer on Chiralcel OD-R under these conditions (verify with pure standards).
-
Construct calibration curves using peak area ratios (Analyte/IS).
References
-
Zobrist, R. H., et al. (2001).[2] Pharmacokinetics of the R- and S-enantiomers of oxybutynin and N-desethyloxybutynin following oral and transdermal administration of the racemate in healthy volunteers.[1][7][9][11] Pharmaceutical Research, 18(7), 1029-1034.[1][2] Link
-
Waldeck, K., et al. (1997).[2] The antimuscarinic activity of oxybutynin and its major metabolite, N-desethyloxybutynin, in the rat.[12] Journal of Pharmacology and Experimental Therapeutics, 281(3), 1281-1288.[1] Link
-
PubChem. (2025).[2][4] N-Desethyloxybutynin, (S)- | C20H27NO3.[1][2] National Library of Medicine.[2] Link
-
Yaal-Hahoshen, N., et al. (2007).[1][2] The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers.[13] Bioorganic & Medicinal Chemistry, 15(15), 5127-5136.[1][2] Link
-
Mizushima, H., et al. (2007).[2] Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo.[2][9] Xenobiotica, 37(1), 59-73.[1][2] Link
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